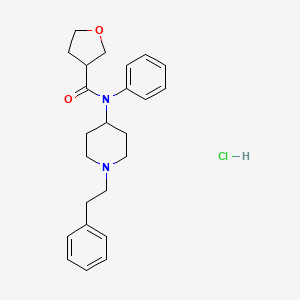
N-(1-phenethylpiperidin-4-yl)-N-phenyltetrahydrofuran-3-carboxamide,monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenethylpiperidin-4-yl)-N-phenyltetrahydrofuran-3-carboxamide, monohydrochloride is a synthetic compound that belongs to the class of fentanyl analogs. These compounds are known for their potent opioid effects and are often used in medical settings for pain management and anesthesia. due to their high potency, they also pose significant risks of abuse and overdose.
Méthodes De Préparation
The synthesis of N-(1-phenethylpiperidin-4-yl)-N-phenyltetrahydrofuran-3-carboxamide, monohydrochloride typically involves multiple steps, starting from basic chemical precursors. The synthetic route often includes the formation of the piperidine ring, followed by the introduction of the phenethyl group and the tetrahydrofuran-3-carboxamide moiety. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of specific catalysts.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(1-phenethylpiperidin-4-yl)-N-phenyltetrahydrofuran-3-carboxamide, monohydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of fentanyl analogs.
Biology: Employed in research to understand the interaction of opioids with biological systems, including receptor binding studies.
Medicine: Investigated for its potential use in pain management and anesthesia, although its high potency and risk of abuse limit its clinical applications.
Industry: Utilized in the development of new synthetic routes and the optimization of production processes for fentanyl analogs.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with the mu-opioid receptor in the central nervous system. Upon binding to this receptor, it mimics the action of endogenous opioids, leading to analgesia, euphoria, and sedation. The activation of the mu-opioid receptor also triggers downstream signaling pathways that result in the inhibition of neurotransmitter release, contributing to its analgesic effects.
Comparaison Avec Des Composés Similaires
N-(1-phenethylpiperidin-4-yl)-N-phenyltetrahydrofuran-3-carboxamide, monohydrochloride is similar to other fentanyl analogs such as:
Fentanyl: A widely used opioid analgesic with a similar mechanism of action but different chemical structure.
Acryloylfentanyl: Another fentanyl analog with similar potency and effects but different chemical properties.
Acetylfentanyl: Known for its high potency and similar effects, but with a different acyl group. The uniqueness of N-(1-phenethylpiperidin-4-yl)-N-phenyltetrahydrofuran-3-carboxamide, monohydrochloride lies in its specific chemical structure, which influences its pharmacokinetic and pharmacodynamic properties.
Propriétés
Numéro CAS |
2306827-13-2 |
|---|---|
Formule moléculaire |
C24H31ClN2O2 |
Poids moléculaire |
415.0 g/mol |
Nom IUPAC |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H30N2O2.ClH/c27-24(21-14-18-28-19-21)26(22-9-5-2-6-10-22)23-12-16-25(17-13-23)15-11-20-7-3-1-4-8-20;/h1-10,21,23H,11-19H2;1H |
Clé InChI |
NJAVXYIZIKFCLU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3CCOC3)CCC4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


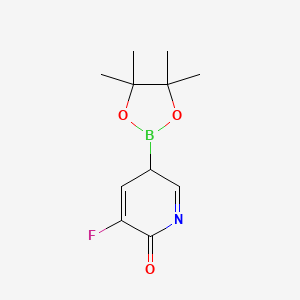
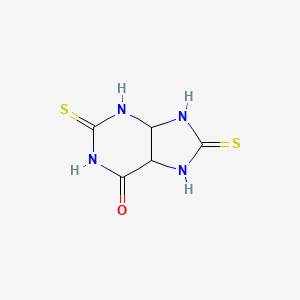
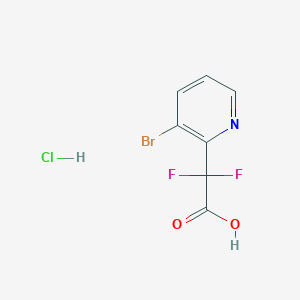
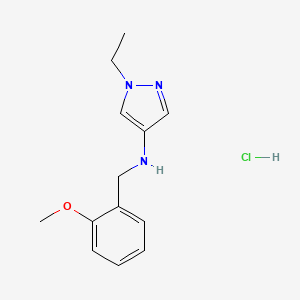
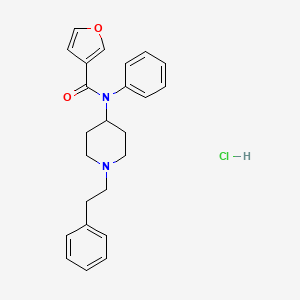
![4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3,monohydrochloride](/img/structure/B12349483.png)
![1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12349489.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-5H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12349508.png)
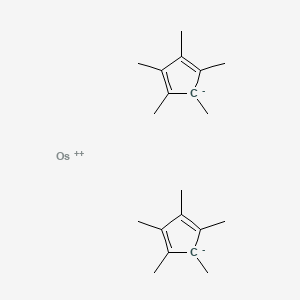

![N-[6-[[(7Z,11Z,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12349539.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349545.png)

![1-[(3-bromophenyl)methyl]-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12349559.png)
